molecular formula C9H16N2O B2612294 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL CAS No. 1466743-75-8

1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL

Cat. No. B2612294
CAS RN: 1466743-75-8
M. Wt: 168.24
InChI Key: SOMLVRCMUNDKMD-UHFFFAOYSA-N
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Description

“1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL” is a chemical compound with the linear formula C11H20N2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL” is represented by the linear formula C11H20N2 . The molecular weight of this compound is 180.295 .

Scientific Research Applications

Catalytic Applications in Olefin Epoxidation

The compound exhibits significant activity as a catalyst in the liquid-phase catalytic epoxidation of cyclic olefins, such as cyclooctene and (R)-(+)-limonene, under mild conditions and in the absence of additional organic solvents, using tert-butyl hydroperoxide as the oxidant. The catalyst is noted for its high stability and reusability without significant loss of performance, underpinning its efficiency and potential environmental benefits (Pereira et al., 2007).

Photophysical Properties of Binuclear Platinum Complexes

In another study, luminescent μ-pyrazolate-bridged cyclometalated platinum binuclear complexes were synthesized and characterized. These complexes demonstrate a range of emission energies from blue to red, based on the Pt-Pt distance, showing potential applications in light-emitting devices and materials science (Ma et al., 2005).

Synthesis and Crystal Structure

Several new 3,5-diaryl-1H-pyrazoles were synthesized, providing insights into their molecular structure through X-ray crystal structure analysis. The findings contribute to our understanding of the structural aspects of pyrazole derivatives, which are crucial for designing novel materials and pharmaceuticals (Wang, Zheng, & Fan, 2009).

Supramolecular Chemistry

Investigations into the cooperative hydrogen bonding in molecular dimers of 3,5-diaryl-1H-pyrazoles have provided valuable data on the supramolecular arrangements of these compounds, which is vital for the development of new materials with specific properties, such as molecular recognition and self-assembly (Zheng, Wang, & Fan, 2010).

Organic Synthesis

1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL derivatives are utilized in organic synthesis, contributing to the development of novel synthetic methodologies that have applications in the preparation of biologically active compounds and materials science (Zonouzi, Kazemi, & Nezamabadi, 2006).

properties

IUPAC Name

1-tert-butyl-3,5-dimethylpyrazol-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-6-8(12)7(2)11(10-6)9(3,4)5/h12H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMLVRCMUNDKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)(C)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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